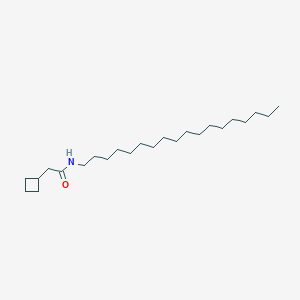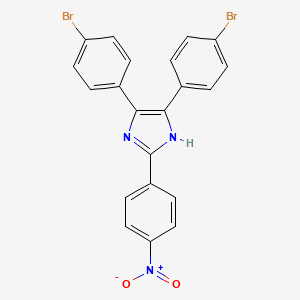![molecular formula C13H8Cl2INO B11559802 2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-4-iodophenol](/img/structure/B11559802.png)
2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-4-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-4-iodophenol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound features a phenolic group, an imine group, and halogen substituents, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-4-iodophenol can be achieved through the condensation reaction between 3,4-dichloroaniline and 4-iodosalicylaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The halogen substituents (chlorine and iodine) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or anilines.
Wissenschaftliche Forschungsanwendungen
2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-4-iodophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive imine group.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-4-iodophenol involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The phenolic group can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-[(2,4-Dichlorophenyl)imino]methyl]-6-methoxyphenol
- 2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-4-bromophenol
Uniqueness
Compared to similar compounds, 2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-4-iodophenol is unique due to the presence of the iodine substituent, which can enhance its reactivity and binding properties
Eigenschaften
Molekularformel |
C13H8Cl2INO |
|---|---|
Molekulargewicht |
392.02 g/mol |
IUPAC-Name |
2-[(3,4-dichlorophenyl)iminomethyl]-4-iodophenol |
InChI |
InChI=1S/C13H8Cl2INO/c14-11-3-2-10(6-12(11)15)17-7-8-5-9(16)1-4-13(8)18/h1-7,18H |
InChI-Schlüssel |
TUQGCBNGCLRYBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=CC2=C(C=CC(=C2)I)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl benzoate](/img/structure/B11559721.png)

![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11559729.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11559742.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11559745.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559748.png)
![4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11559751.png)
![2-bromo-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11559752.png)
![4'-[(E)-(Phenylmethylidene)amino]-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B11559757.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11559778.png)

![2-(4-iodophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11559783.png)
![N',N''-[benzene-1,4-diyldi(E)methylylidene]bis[2-(naphthalen-2-ylamino)acetohydrazide] (non-preferred name)](/img/structure/B11559784.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-4-propoxybenzohydrazide](/img/structure/B11559789.png)
